molecular formula C24H21N3O4 B11293380 2-(4-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-(4-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B11293380
M. Wt: 415.4 g/mol
InChI Key: HKYCDSHHWDGDNO-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound that features a combination of methoxyphenoxy, methylphenyl, and oxadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with the methoxyphenoxy group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenoxy derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final acylation step: The final step involves the acylation of the intermediate with an acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form an amine derivative.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide.

    Reduction: Formation of 2-(4-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-diaminophenyl]acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the interactions of oxadiazole-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target protein. Additionally, the methoxy and methylphenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-methoxyphenoxy)-N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
  • **2-(4-methoxyphenoxy)-N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Uniqueness

The unique combination of functional groups in 2-(4-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide provides it with distinct chemical and biological properties. The presence of the methoxy group can enhance solubility and bioavailability, while the oxadiazole ring can confer stability and specificity in biological systems.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C24H21N3O4/c1-16-7-9-17(10-8-16)23-26-24(31-27-23)20-5-3-4-6-21(20)25-22(28)15-30-19-13-11-18(29-2)12-14-19/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

HKYCDSHHWDGDNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

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